molecular formula C13H15N5O2S B3129326 methyl N-cyano-4-(4-nitrophenyl)tetrahydro-1(2H)-pyrazinecarbimidothioate CAS No. 339021-28-2

methyl N-cyano-4-(4-nitrophenyl)tetrahydro-1(2H)-pyrazinecarbimidothioate

Cat. No.: B3129326
CAS No.: 339021-28-2
M. Wt: 305.36 g/mol
InChI Key: BGOVDQBUQRSQII-UHFFFAOYSA-N
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Description

Methyl N-cyano-4-(4-nitrophenyl)tetrahydro-1(2H)-pyrazinecarbimidothioate (CAS: 339107-30-1) is a heterocyclic compound featuring a pyrazine core substituted with a 4-nitrophenyl group, a cyanoimine moiety, and a methyl thioimidate functional group. Its molecular formula is C₁₂H₁₄ClN₅S, with a molecular weight of 295.79 g/mol . Key physicochemical properties include a predicted density of 1.34 g/cm³, boiling point of 476.0°C, and a pKa of 4.76, suggesting moderate acidity .

Properties

IUPAC Name

methyl N-cyano-4-(4-nitrophenyl)piperazine-1-carboximidothioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O2S/c1-21-13(15-10-14)17-8-6-16(7-9-17)11-2-4-12(5-3-11)18(19)20/h2-5H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGOVDQBUQRSQII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=NC#N)N1CCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501175089
Record name Methyl N-cyano-4-(4-nitrophenyl)-1-piperazinecarboximidothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501175089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

339021-28-2
Record name Methyl N-cyano-4-(4-nitrophenyl)-1-piperazinecarboximidothioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=339021-28-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl N-cyano-4-(4-nitrophenyl)-1-piperazinecarboximidothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501175089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-cyano-4-(4-nitrophenyl)tetrahydro-1(2H)-pyrazinecarbimidothioate typically involves multi-step organic reactions. One common method includes the reaction of 4-nitrophenylhydrazine with a suitable cyano-containing precursor under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the tetrahydropyrazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl N-cyano-4-(4-nitrophenyl)tetrahydro-1(2H)-pyrazinecarbimidothioate undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The cyano group can be reduced to an amine group under suitable conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyrazinecarbimidothioates depending on the nucleophile used.

Scientific Research Applications

Methyl N-cyano-4-(4-nitrophenyl)tetrahydro-1(2H)-pyrazinecarbimidothioate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of methyl N-cyano-4-(4-nitrophenyl)tetrahydro-1(2H)-pyrazinecarbimidothioate involves its interaction with specific molecular targets. The cyano and nitrophenyl groups are key functional groups that interact with biological molecules, potentially inhibiting or modifying their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares methyl N-cyano-4-(4-nitrophenyl)tetrahydro-1(2H)-pyrazinecarbimidothioate with four analogs derived from the provided evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups/Substituents Key Physical Properties
This compound C₁₂H₁₄ClN₅S 295.79 Nitrophenyl, cyanoimine, methyl thioimidate Density: 1.34 g/cm³; Boiling point: 476°C; pKa: 4.76
Ethyl 4-(4-nitrophenyl)piperazine-1-carboxylate C₁₃H₁₇N₃O₄ 291.30 Nitrophenyl, piperazine, ethyl ester CAS: 1096849-67-0; Synonyms include MLS000680723, CHEMBL1344549
(Z)-Methyl 3-(4-nitrophenyl)-2-[(phenylsulfonyl)methyl]acrylate C₁₇H₁₅NO₆S 361.37 Nitrophenyl, phenylsulfonyl, acrylate ester Yield: 83%; Z/E ratio: 79:21; ¹H-NMR δ = 8.24 (d, J = 8.0 Hz, 2H)
N-(4-chloro-3-nitrophenyl)-4-[3-(trifluoromethyl)pyridin-2-yl]tetrahydropyrazine-1(2H)-carboxamide C₁₇H₁₅ClF₃N₅O₃ 429.78 Chloronitrophenyl, trifluoromethylpyridyl, carboxamide H-bond donors: 1; Acceptors: 8; InChIKey: ISIRHPSKFBNQDO-UHFFFAOYSA-N

Key Comparative Insights

Functional Group Diversity :

  • The target compound’s thioimidate group contrasts with the carboxamide in and the ester in . Thioimidates are less common in pharmaceuticals but may offer unique reactivity in nucleophilic substitutions .
  • The trifluoromethylpyridyl group in enhances lipophilicity and metabolic stability compared to the nitrophenyl group in the target compound .

Synthesis and Yield: (Z)-Methyl 3-(4-nitrophenyl)-2-[(phenylsulfonyl)methyl]acrylate was synthesized with 83% yield, indicating efficient methodology. No synthesis data are available for the target compound, but its lower molecular weight (295.79 vs. 361.37 in ) suggests simpler purification.

Potential Applications: Compounds with nitrophenyl groups (e.g., ) are often explored as intermediates in agrochemicals. The trifluoromethylpyridyl group in is a hallmark of modern pesticides, suggesting the target compound could be optimized for similar uses .

Research Findings and Implications

  • Electronic Effects : The electron-withdrawing nitrophenyl group in the target compound may activate the pyrazine ring for electrophilic substitutions, whereas the trifluoromethyl group in provides strong electron-withdrawing effects and steric bulk .
  • Biological Interactions: The thioimidate group in the target compound could act as a hydrogen bond acceptor, contrasting with the carboxamide in , which serves as both donor and acceptor. This difference may affect target binding in biological systems .

Biological Activity

Methyl N-cyano-4-(4-nitrophenyl)tetrahydro-1(2H)-pyrazinecarbimidothioate is a complex organic compound with significant potential in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

This compound is characterized by its unique structural features, including a nitrophenyl group, a cyano group, and a tetrahydropyrazine ring. Its molecular formula is C13H15N5O2S, with a molecular weight of 305.36 g/mol . The compound's synthesis typically involves multi-step organic reactions, often utilizing 4-nitrophenylhydrazine and cyano-containing precursors under basic conditions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The cyano and nitrophenyl groups are crucial for these interactions, potentially leading to the inhibition or modification of various biological pathways. The exact mechanisms can vary based on the context of use and specific biological targets involved.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity. In vitro studies have shown effectiveness against several bacterial strains, suggesting potential applications in developing new antimicrobial agents.

Anticancer Activity

The compound has also been explored for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and modulation of apoptosis-related proteins. This potential makes it a candidate for further investigation in cancer therapeutics.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the mechanisms and effects that may be applicable to this compound:

  • Monoamine Oxidase (MAO) Substrates : A study evaluated various analogs for their capacity to act as substrates for MAO-A and MAO-B. While not directly tested on our compound, findings indicate that structural features similar to those in this compound could influence neurotoxicity through MAO-B interactions .
  • Inhibitory Activity on Kinases : Related compounds have shown selective inhibition of kinases such as JNK2 and JNK3, emphasizing the potential for similar inhibitory effects in our compound due to its structural characteristics .

Comparative Analysis

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
This compoundCyano group, nitrophenyl groupAntimicrobial, anticancer
N′-(2-Iodophenyl)-N-cyano-4-(4-nitrophenyl)piperazine-1-carboximidamideIodophenyl groupNeurotoxic effects via MAO-B
1-Cyano-2-amino-benzimidazole derivativesAmino groupAnticancer properties

Q & A

Basic Research Questions

Q. What established synthetic routes are available for methyl N-cyano-4-(4-nitrophenyl)tetrahydro-1(2H)-pyrazinecarbimidothioate?

  • Methodological Answer : The compound can be synthesized via multi-step reactions, including cyclization and condensation. For example, cyclization of intermediates using reagents like N-(4-nitrophenyl)maleimide under reflux in ethanol, followed by purification via column chromatography. Structural confirmation is achieved through FT-IR (C≡N stretch at ~2200 cm⁻¹), 1^1H/13^{13}C NMR (e.g., nitrophenyl proton shifts at δ 8.2–8.4 ppm), and HRMS (exact mass validation) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • 1^1H/13^{13}C NMR : Assigns proton environments (e.g., tetrahydro-pyrazine ring protons at δ 3.0–4.5 ppm) and carbon backbone.
  • FT-IR : Confirms functional groups (e.g., nitrile, nitro).
  • HRMS : Validates molecular formula (e.g., C14_{14}H15_{15}N5_5O2_2S requires [M+H]+^+ 341.0952) .
  • LCMS : Monitors reaction progress and purity.

Q. What are common impurities during synthesis, and how are they analyzed?

  • Methodological Answer : Impurities like unreacted nitro precursors or byproducts (e.g., hydrazones) are detected via TLC (silica gel, ethyl acetate/hexane eluent) and quantified using HPLC with a C18 column (UV detection at 254 nm). Purity standards (>95%) are enforced via titration (e.g., iodometric assays for nitro groups) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and purity?

  • Methodological Answer :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nitro-group reactivity.
  • Catalysts : Triethylamine (5 mol%) accelerates cyclization.
  • Temperature : Controlled reflux (70–80°C) minimizes side reactions.
  • Workup : Liquid-liquid extraction (ethyl acetate/water) removes acidic byproducts.
  • Table : Optimization Parameters
ParameterOptimal ConditionYield Improvement
SolventDMF+15%
CatalystEt3_3N+20%
Temperature75°C+10%

Q. How can contradictions in spectral data during structural elucidation be resolved?

  • Methodological Answer :

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals (e.g., tetrahydro-pyrazine ring protons).
  • X-ray Crystallography : Definitive confirmation for ambiguous NOESY correlations.
  • Isotopic Labeling : 15^{15}N-labeled nitrile groups clarify nitrile vs. nitroso intermediates .

Q. What computational methods predict the compound’s bioactivity and pharmacokinetics?

  • Methodological Answer :

  • Molecular Docking : AutoDock Vina screens against COX-2/5-LOX (docking score ≤ -8.5 kcal/mol suggests activity).
  • ADME Prediction : SwissADME evaluates Lipinski’s rules (e.g., MW < 500, logP < 5).
  • Toxicity : ProTox-II predicts hepatotoxicity risk (e.g., nitro groups may elevate toxicity) .

Q. How can derivatives be designed to enhance biological activity while maintaining stability?

  • Methodological Answer :

  • Bioisosteric Replacement : Replace nitro with trifluoromethyl (improves metabolic stability).
  • Hybridization : Fuse with pyrazolo[3,4-d]pyrimidine cores (enhances kinase inhibition).
  • Table : Derivative SAR
ModificationActivity Change (IC50_{50})Stability (t1/2_{1/2})
-NO2_2 → -CF3_31.2 → 0.8 μM2 h → 6 h
Pyrazine → Pyrimidine1.5 → 0.5 μM3 h → 4 h

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl N-cyano-4-(4-nitrophenyl)tetrahydro-1(2H)-pyrazinecarbimidothioate
Reactant of Route 2
Reactant of Route 2
methyl N-cyano-4-(4-nitrophenyl)tetrahydro-1(2H)-pyrazinecarbimidothioate

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